molecular formula C9H17Cl2N3 B2608334 (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride CAS No. 2460756-73-2

(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride

Cat. No.: B2608334
CAS No.: 2460756-73-2
M. Wt: 238.16
InChI Key: CPNUFMIBOGPSRR-UHFFFAOYSA-N
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Description

(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine dihydrochloride is a bicyclic heteroaromatic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl group at the 3-position and a methanamine group at the 1-position, in its dihydrochloride salt form. This structure enhances solubility and stability compared to its free base counterpart.

Properties

IUPAC Name

(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-11-8(6-10)9-4-2-3-5-12(7)9;;/h2-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNUFMIBOGPSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines under controlled conditions, followed by cyclization reactions to form the imidazo pyridine core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural variations among related imidazo-fused bicyclic compounds:

Compound Name Core Structure Substituents Salt Form CAS Number
Target Compound Imidazo[1,5-a]pyridine 3-CH₃, 1-CH₂NH₂ Dihydrochloride Not explicitly listed
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride Imidazo[1,5-a]pyrazine None Dihydrochloride 165894-10-0
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride Imidazo[1,2-a]pyridine 2-CH₃, 8-CH₂NH₂ Dihydrochloride 10514-60-0
FAD286 (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) Imidazo[1,5-a]pyridine 5-C₆H₄-CN Free base Not provided
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine phosphate Imidazo[1,5-a]pyridine 5-C₆H₄-CN Phosphate salt Patent-specific

Key Observations :

  • Core Heteroatoms : Replacement of pyridine (N-containing) with pyrazine (two N atoms) in the pyrazine analog alters electronic properties and binding interactions .
  • Substituent Position : The 3-methyl group in the target compound may enhance hydrophobic interactions compared to 2-methyl or 5-aryl substituents in analogs .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for in vivo applications, compared to free bases like FAD286 .

Physicochemical Properties

Property Target Compound (Inferred) 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride FAD286
Molecular Formula C₈H₁₄Cl₂N₃ (inferred) C₆H₁₁Cl₂N₃ C₁₄H₁₃N₃
Molecular Weight (g/mol) ~240.12 (calculated) 196.08 223.28
Solubility High (salt form) High Moderate (free base)
Pharmacokinetics Likely improved bioavailability Not reported IC₅₀ = 3 nM (AS)

Notes:

  • The target compound’s larger molecular weight (vs. pyrazine analog) may influence tissue penetration and metabolic stability.
  • FAD286 demonstrates high potency as an aldosterone synthase inhibitor (ASI), suggesting that substituents on the imidazo[1,5-a]pyridine core significantly impact biological activity .

Commercial Availability and Research Use

  • The pyrazine analog (CAS 165894-10-0) is available from suppliers like MSE Supplies and American Elements in gram quantities .

Biological Activity

(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine; dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H12N2·2HCl
  • Molecular Weight : 136.194 g/mol
  • CAS Number : 79607-17-3
  • LogP : 1.5278
  • PSA (Polar Surface Area) : 17.820 Ų

Biological Activity Overview

The biological activity of (3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine; dihydrochloride has been studied primarily in the context of its inhibitory effects on various enzymes and receptors.

Inhibition Studies

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of specific enzymes associated with pathogenic bacteria. For example:
    • It has been identified as a potent inhibitor of Porphyromonas gingivalis QC (PgQC), with structural modifications leading to significant increases in activity .
    • The introduction of lipophilic moieties has generally enhanced the inhibitory potency compared to simpler derivatives.
  • Receptor Binding : The compound's interaction with various receptors has been explored:
    • It exhibits binding affinity towards histamine receptors, which suggests potential applications in treating allergic reactions or gastric acid secretion disorders.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroimidazo[1,5-a]pyridine core can significantly influence biological activity:

  • Alkyl Substituents : The addition of alkyl groups at specific positions enhances enzyme inhibition.
  • Aromatic Modifications : Substituents like benzyl groups have shown increased activity due to conformational advantages .
Modification TypeExampleEffect on Activity
Alkyl SubstituentsN-benzylIncreased by factor of 60
Aromatic SubstituentsMeta-ClSlightly improved potency
Additional Methylene GroupN-benzyl derivative with extra methyleneDecreased activity

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Study on Anti-Bacterial Activity : A research paper indicated that derivatives of tetrahydroimidazo[1,5-a]pyridine exhibited significant antibacterial properties against P. gingivalis, suggesting that structural modifications can lead to enhanced therapeutic agents .
  • Histamine Receptor Antagonism : Another study highlighted the potential use of this compound as a histamine receptor antagonist, providing insights into its role in modulating allergic responses .
  • CFTR Potentiation Research : Investigations into cystic fibrosis transmembrane conductance regulator (CFTR) potentiators revealed that similar compounds could enhance chloride ion transport in epithelial cells, indicating a broader therapeutic potential .

Q & A

Q. Key Considerations :

  • Purification via recrystallization (ethanol/water mixtures) ensures >95% purity.
  • Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1).

Basic: How is structural integrity confirmed post-synthesis?

Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Peaks at δ 2.35 (s, 3H, CH₃), 3.20–3.50 (m, 4H, tetrahydro-pyridine CH₂), 4.10 (s, 2H, CH₂NH₂) .
    • ¹³C NMR : Signals for imidazo N-CH₃ (~25 ppm) and aromatic carbons (~120–140 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 194.12 (calc. 194.13) .
  • IR : NH₂ stretching (~3350 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Use Pd/C or Ni catalysts for reductive amination (yield increases from 45% to 72%) .
  • Solvent Effects : Replacing ethanol with DMF improves cyclization efficiency (85% yield vs. 60%) .
  • Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to identify optimal temperatures (e.g., 80°C for cyclization) .

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